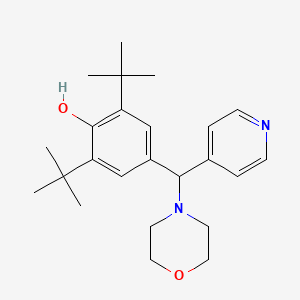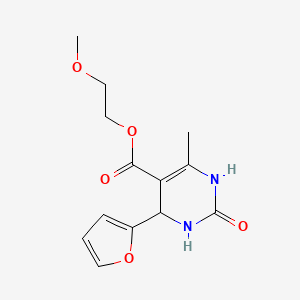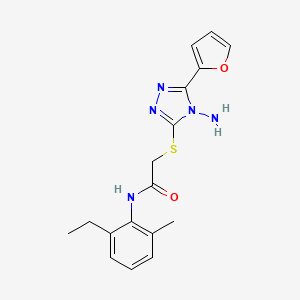
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of tert-butyl groups, a morpholine ring, and a pyridylmethyl group attached to a phenolic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phenolic core: Starting with a phenol derivative, tert-butyl groups are introduced via Friedel-Crafts alkylation.
Introduction of the pyridylmethyl group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable electrophile.
Attachment of the morpholine ring: The final step could involve the reaction of the intermediate compound with morpholine under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyridylmethyl group can be reduced under hydrogenation conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridylmethyl derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenols.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant.
2,6-Di-tert-butylphenol: Another antioxidant with similar structural features.
4-(Morpholin-4-ylmethyl)phenol: A compound with a similar morpholine and phenol structure.
Uniqueness
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C24H34N2O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[morpholin-4-yl(pyridin-4-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O2/c1-23(2,3)19-15-18(16-20(22(19)27)24(4,5)6)21(17-7-9-25-10-8-17)26-11-13-28-14-12-26/h7-10,15-16,21,27H,11-14H2,1-6H3 |
InChI Key |
BKNZBXOKANILIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099740.png)
![(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099746.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B15099756.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099762.png)
![(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099776.png)
![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide](/img/structure/B15099783.png)
![3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15099788.png)
![2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099790.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15099797.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099808.png)
![(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B15099815.png)
![N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B15099828.png)
